Derivatization-Dependent Cytotoxic Potency Against Hepatocellular Carcinoma (HepG2)
When 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide (compound 2) was used as a synthon to prepare 1,3,4-thiadiazole derivative 7b, the resulting product exhibited an IC₅₀ of 1.61 ± 1.92 μg/mL against HepG2 cells, representing a 12.4-fold improvement in potency compared to the reference standard cisplatin (IC₅₀ = 20.1 ± 2.28 μg/mL) [1]. The parent carbohydrazide (compound 2) was not evaluated in the MTT assay, but SAR analysis demonstrated that the number of thiazole rings in the final derivative critically influences activity, with fewer rings leading to a drastic drop in potency [2]. This establishes the compound as a strategic synthetic intermediate whose value derives from enabling high-potency derivatives.
| Evidence Dimension | Cytotoxic potency (IC₅₀) |
|---|---|
| Target Compound Data | Not directly measured; compound serves as synthon for derivatives |
| Comparator Or Baseline | Derivative 7b (from compound 2): IC₅₀ = 1.61 ± 1.92 μg/mL; Cisplatin: IC₅₀ = 20.1 ± 2.28 μg/mL |
| Quantified Difference | Derivative 7b is 12.4-fold more potent than cisplatin |
| Conditions | MTT assay; human hepatocellular carcinoma HepG-2 cell line |
Why This Matters
The compound's procurement value lies in its demonstrated capacity to generate derivatives with superior potency compared to clinical standards, making it a high-leverage starting material for anticancer medicinal chemistry programs.
- [1] Gomha SM, Abdelaziz MR, Kheder NA, Abdel-aziz HM, Alterary S, Mabkhot YN. A facile access and evaluation of some novel thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moiety as potent anticancer agents. BMC Chemistry. 2017;11:105. View Source
- [2] Gomha SM, Abdelaziz MR, Kheder NA, et al. A facile access and evaluation of some novel thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moiety as potent anticancer agents. BMC Chemistry. 2017;11:105. View Source
